molecular formula C7H9NO B1266678 3-Amino-2-methylphenol CAS No. 53222-92-7

3-Amino-2-methylphenol

Cat. No. B1266678
CAS RN: 53222-92-7
M. Wt: 123.15 g/mol
InChI Key: FLROJJGKUKLCAE-UHFFFAOYSA-N
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Description

3-Amino-2-methylphenol, also known as 3-Amino-o-cresol, is a chemical compound mainly used as a hair dye intermediate and as a component in various industrial and consumer products. It has a linear formula of H2NC6H3(CH3)OH .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylphenol can be represented by the linear formula H2NC6H3(CH3)OH . The molecular weight is 123.15 .


Chemical Reactions Analysis

3-Amino-2-methylphenol was used in the synthesis of 8-hydroxy-7-methylquinoline . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

3-Amino-2-methylphenol is a solid with a melting point of 129-130 °C (lit.) . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Oxidative Condensation and Hemoglobin Interaction

  • Oxidative Condensation : 3-Amino-2-methylphenol undergoes oxidative condensation when exposed to human erythrocytes or purified human hemoglobin, forming a compound identified as 3-amino-1,4 alpha-dihydro-4 alpha, 8-dimethyl-2H-phenoxazin-2-one. This process is similar to actinomycin synthase action and is crucial in understanding hemoglobin's oxidative properties and reactions in the body (Tomoda, Arisawa, & Koshimura, 1991).

Polyphenol Synthesis and Characterization

  • Physical Properties : The effect of electron-donating methyl groups on the physical properties of aminophenol compounds, including 3-Amino-2-methylphenol, was explored. This research is significant for understanding the thermal stability, optical, and electrochemical properties of these compounds, which is vital for various applications in materials science (Kaya, Kamaci, & Arican, 2012).

Binuclear Copper(II) Chelates

  • Copper(II) Complexes : The study of binuclear copper(II) complexes with heptadentate ligands, including derivatives of 3-Amino-2-methylphenol, provides insights into their synthesis, structure, and magnetic properties. This research is crucial for the development of new materials with specific magnetic and structural characteristics (Banerjee, Singh, Colacio, & Rajak, 2009).

Antiviral and Antitumor Activities

Safety And Hazards

3-Amino-2-methylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

3-amino-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROJJGKUKLCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201323
Record name 2-Amino-o-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylphenol

CAS RN

53222-92-7
Record name 3-Amino-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53222-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-o-cresol
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Record name 2-Amino-o-cresol
Source EPA DSSTox
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Record name 2-amino-o-cresol
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Synthesis routes and methods I

Procedure details

2-methyl-3-nitrophenol (25 g, 0.163 mol) was dissolved in 170 ml of absolute ethanol in a 1 l Parr hydrogenation flask. The flask was purged with nitrogen. 10% palladium on charcoal (1.73 g, 1.6 mmol) was added and the mixture was hydrogenated (40 psi H2) for 1.5 hr in a Parr apparatus. The flask was evacuated and purged with nitrogen. The catalyst was removed by filtration through a Whatman GF/F filter. After removal of the ethanol at reduced pressure, 20.1 g (100% yield) of 2-methyl-3-aminophenol was obtained as a lightly brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methyl-3-nitrophenol (70 g) in 100 ml of tetrahydrofuran and 400 ml of methanol at room temperature was hydrogenated under 5 psi of hydrogen gas using 3.5 g of 5% palladium on carbon as catalyst. After removal of catalyst by filtration, the filtrate was concentrated to give 56 g of analytically pure 3-amino-2-methylphenol. This aminophenol was then converted to the title compound (7.9 g) using the general method of Example 2, except that the hydrochloride salt was formed by adding hydrogen chloride/dioxane to a methanol solution of the free base. The nmr spectrum and elemental analysis were in agreement with those of title compound prepared by Example 3 (Method A).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 500 mL erlenmeyer flask was added sulfanilic acid (14.38 g, 83 mmol), sodium carbonate (4.29 g, 40.5 mmol) and distilled H2O (83 mL), when all of the sulfanilic acid dissolved, the solution was cooled in an ice bath to 0° C. and a solution of sodium nitrite (6.16 g, 89.3 mmol) in H2O (15 mL) was added in one portion. The ice bath was allowed to warm to +15° C. and the mixture was stirred at this temperature 1 h. The reaction mixture was poured onto a mixture of ice (100 g) and 12N HCl (17.4 mL). The ice was allowed to melt and the solid diazonium salt was collected by suction filtration on a scintered glass frit. O-cresol (9.10 g, 84.1 mmol) was dissolved in a solution of NaOH (1.21 g, 30.25 mmol) in H2O (100 mL). This solution was cooled to 0° C. and the solid diazonium salt was added in one portion. This well stirred mixture was maintained at +15° C. for 4 h. The temperature of the mixture was raised to +60° C. and sodium dithionite (35 g, 1.03 mol) was added portionwise. The reaction was allowed to proceed at +60° C. for 15 min. The mixture was cooled to room temperature, diluted with saturated aqueous NaHCO3 and extracted with EtOAc. The EtOAc extract was dried (MgSO4), filtered, concentrated in vacuo and chromatographed on 100 g of silica gel using 1:3 EtOAc-hexane as eluant. There was obtained 2-methyl-3-amino-phenol as a tan solid.
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
14.38 g
Type
reactant
Reaction Step Four
Quantity
4.29 g
Type
reactant
Reaction Step Four
Quantity
6.16 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Seven
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
O-cresol
Quantity
9.1 g
Type
reactant
Reaction Step Nine
Name
Quantity
1.21 g
Type
reactant
Reaction Step Nine
Name
Quantity
100 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-methylphenol
Reactant of Route 2
3-Amino-2-methylphenol
Reactant of Route 3
3-Amino-2-methylphenol
Reactant of Route 4
3-Amino-2-methylphenol
Reactant of Route 5
3-Amino-2-methylphenol
Reactant of Route 6
Reactant of Route 6
3-Amino-2-methylphenol

Citations

For This Compound
29
Citations
KC Brown, JF Corbett, R Labinson - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… Table 4 gives data for the rate of reaction of 9benzoquinone monoimine with 3-amino-2-methylphenol. As before, the rate is independent of pH at pH >11.5 and decreases with …
Number of citations: 15 pubs.rsc.org
KL Cheever, DE Richards, HB Plotnick - Toxicology and Applied …, 1980 - Elsevier
The major route of excretion of 14 C following the administration of a single oral 50 mg/kg dose of ortho-[methyl- 14 C]toluidine hydrochloride to male Sprague-Dawley rats was found to …
Number of citations: 46 www.sciencedirect.com
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
… A mixture of 3 (500ámg, 2.23ámmol) and 3-amino-2-methylphenol (274ámg, 2.23ámmol) in IPA afforded 13 (708ámg, 91%) as a purple solid. H NMR (300áMHz, DMSO-d 6 ) δ 11.37 (s, …
Number of citations: 30 www.sciencedirect.com
LA Sorbera, J Castaner - Drugs of the Future, 2004 - access.portico.org
… 2) Reduction of 2-methyl-3-nitrophenol (VI) by catalytic hydrogenation over Pd/C in ethanol gives 3-amino-2methylphenol (X), which is alkylated with bromoacetonitrile by means of …
Number of citations: 2 access.portico.org
MF Ansell, BW Nash, DA Wilson - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… %) was followed by conversion of the amine into 2-methyl-3-nitrobenzonitrile l3 rather than into 2-methyl-3-nitrophenol since reduction of the latter l3 then gave 3-amino2-methylphenol …
Number of citations: 3 pubs.rsc.org
N Miyamoto, N Sakai, T Hirayama, K Miwa… - Bioorganic & medicinal …, 2013 - Elsevier
Vascular endothelial growth factor (VEGF) plays important roles in tumor angiogenesis, and the inhibition of its signaling pathway is considered an effective therapeutic option for the …
Number of citations: 71 www.sciencedirect.com
A Dey, MT Kirchner, VR Vangala… - Journal of the …, 2005 - ACS Publications
The supramolecular synthon approach to crystal structure prediction (CSP) takes into account the complexities inherent in crystallization. The synthon is a kinetically favored unit, and …
Number of citations: 102 pubs.acs.org
T Sugane, T Tobe, W Hamaguchi… - Journal of Medicinal …, 2013 - ACS Publications
… Compound 14e was prepared from 13a and 3-amino-2-methylphenol according to the procedure described for 14a. The title compound 14e (36 mg, 7%) was obtained as a white solid; …
Number of citations: 37 pubs.acs.org
MDN Aisyah, LT Puspasari… - IOP Conference Series …, 2023 - iopscience.iop.org
Insect pests of rice weevil of Sitophilus oryzae and cowpea beetles of Callosobruchus maculatus can reduce the quality and quantity of stored products. Various alternatives …
Number of citations: 3 iopscience.iop.org
Y You, HS Kim, IH Bae, SG Lee, MH Jee… - European Journal of …, 2017 - Elsevier
… A mixture of 3-amino-2-methylphenol 7a (1.19 g, 5.52 mmol), N-Boc-l-proline (1.43 g, 6.63 mmol), and EDCI (928 mg, 7.18 mmol) in CH 2 Cl 2 (20 mL) was stirred at room temperature …
Number of citations: 9 www.sciencedirect.com

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